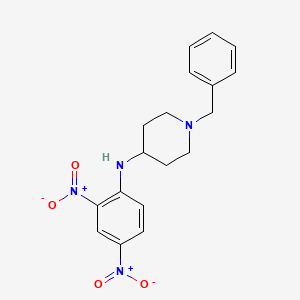

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

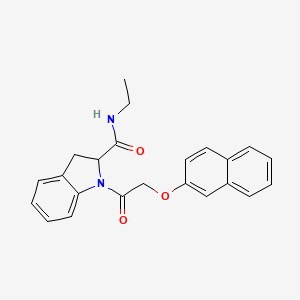

Vue d'ensemble

Description

1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H20N4O4 . It is used in the field of drug discovery .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H20N4O4 . The molecular weight of this compound is 356.38 .Applications De Recherche Scientifique

Aminolysis in Organic Chemistry

Aminolysis of Aromatic Compounds : Research by Um et al. (2006) and others demonstrates that 2,4-dinitrophenyl derivatives, closely related to 1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine, play a significant role in the study of aminolysis reactions, especially in organic solvents like MeCN. These studies are crucial for understanding reaction mechanisms in organic synthesis (Um, Jeon, & Seok, 2006).

Activated Aromatic Substitution : The work by Pietra et al. (1968) on the reactions of 2,4-dinitrophenyl derivatives with piperidine highlights the importance of such compounds in understanding the kinetics and mechanisms of aromatic substitution reactions (Pietra, Vitali, & Frediani, 1968).

Synthesis and Structural Analysis

Synthesis of Piperidine Derivatives : Kumar et al. (2020) focused on synthesizing compounds like 1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, a close analogue of the target compound. These syntheses are key for developing new organic molecules with potential applications in medicinal chemistry (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).

Crystal Structure and DFT Studies : The crystal structure analysis of related compounds, as conducted by Kumar et al. (2020), provides insights into the molecular geometry and electronic properties, which are fundamental for drug design and material sciences (Kumar et al., 2020).

Mechanistic Insights in Chemical Reactions

Investigating Reaction Mechanisms : The aminolysis of derivatives of 2,4-dinitrophenyl, as studied by various researchers, sheds light on the reaction mechanisms in organic chemistry, particularly regarding the rate-determining steps and transition states in these reactions (Um, Shin, Han, & Mishima, 2006).

Reaction Kinetics and Solvent Effects : Research into the kinetics of reactions involving piperidine and its derivatives in different solvents helps in understanding how solvent properties affect chemical reactions, which is crucial for optimizing industrial chemical processes (Um et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells .

Pharmacokinetics

The compound’s molecular weight of 35638 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. CCR5Δ32 homozygous individuals are resistant to R5-tropic HIV-1 infection, while heterozygotes become infected but progress more slowly to AIDS and respond better to treatment . Therefore, the blockade of the CCR5 receptor by this compound could potentially slow the progression of AIDS in infected individuals .

Propriétés

IUPAC Name |

1-benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-21(24)16-6-7-17(18(12-16)22(25)26)19-15-8-10-20(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECHEQIQHWYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)

![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)

![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)

![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)